(R)(+)-7-methyl-2-phenylchroman-4-one
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Overview
Description
®(+)-7-methyl-2-phenylchroman-4-one is a chiral compound belonging to the chromanone family. Chromanones are heterocyclic compounds that serve as important scaffolds in medicinal chemistry due to their diverse biological activities . The structure of ®(+)-7-methyl-2-phenylchroman-4-one consists of a benzene ring fused with a dihydropyran ring, with a methyl group at the 7th position and a phenyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®(+)-7-methyl-2-phenylchroman-4-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Friedel-Crafts acylation of 2-phenyl-1,3-dioxane followed by cyclization to form the chromanone structure. The reaction conditions often involve the use of Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) as catalysts .
Industrial Production Methods
Industrial production of ®(+)-7-methyl-2-phenylchroman-4-one may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
®(+)-7-methyl-2-phenylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chromanone to chromanol or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups at specific positions on the chromanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
®(+)-7-methyl-2-phenylchroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of ®(+)-7-methyl-2-phenylchroman-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Lacks the methyl and phenyl groups but shares the core chromanone structure.
Chromen-4-one: Contains a double bond between C-2 and C-3, leading to different biological activities.
Flavanone: Similar structure but with a different substitution pattern on the benzene ring.
Uniqueness
®(+)-7-methyl-2-phenylchroman-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its chiral nature also adds to its uniqueness, as the ® enantiomer may exhibit different properties compared to the (S) enantiomer .
Properties
Molecular Formula |
C16H14O2 |
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Molecular Weight |
238.28 g/mol |
IUPAC Name |
(2R)-7-methyl-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O2/c1-11-7-8-13-14(17)10-15(18-16(13)9-11)12-5-3-2-4-6-12/h2-9,15H,10H2,1H3/t15-/m1/s1 |
InChI Key |
FNOKOVWLKVWYRY-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)C(=O)C[C@@H](O2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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